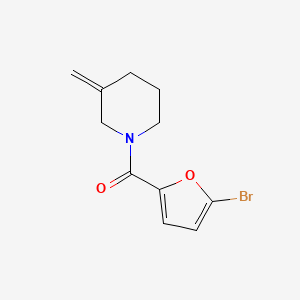

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine is an organic compound that features a brominated furan ring attached to a piperidine structure with a methylene group

Métodos De Preparación

The synthesis of 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine typically involves the reaction of 5-bromofuran-2-carboxylic acid with a suitable piperidine derivative. One common method involves the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine in dichloromethane at room temperature . The reaction conditions are mild, and the yield is generally high.

Análisis De Reacciones Químicas

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine can undergo various chemical reactions, including:

Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It has potential as a molecular probe for studying biological systems.

Medicine: It is being investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

Industry: It can be used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets. For example, it has been shown to bind to cyclooxygenase-2 (COX-2) protein, suggesting potential anti-inflammatory properties . The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine can be compared with other brominated furan derivatives, such as:

5-Bromofuran-2-carbonyl chloride: Used as an intermediate in organic synthesis.

1-(5-Bromofuran-2-carbonyl)-3-methylthiourea: Known for its antimicrobial properties.

N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: Investigated for its potential as a COX-2 inhibitor

Actividad Biológica

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine is a synthetic organic compound notable for its unique structural features, including a brominated furan ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The exploration of its biological activity is crucial for understanding its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : (5-bromofuran-2-yl)-(3-methylidenepiperidin-1-yl)methanone

- Molecular Formula : C11H12BrNO2

- Molecular Weight : 270.12 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromofuran-2-carboxylic acid with a suitable piperidine derivative. Common methods include the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine in dichloromethane at room temperature, which facilitates the formation of the desired product through nucleophilic substitution reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to bind to cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties. This interaction may inhibit the production of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines such as Hep-G2 (liver cancer) and VERO (normal monkey kidney) cells. These studies utilize assays like MTT to assess cell viability post-treatment . The cytotoxic effects observed may provide insights into the therapeutic index of this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar brominated furan derivatives:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 5-Bromofuran-2-carbonyl chloride | Intermediate in organic synthesis | Used in various chemical reactions |

| 1-(5-Bromofuran-2-carbonyl)-3-methylthiourea | Antimicrobial properties | Demonstrated efficacy against bacterial strains |

| N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | COX-2 inhibitor potential | Investigated for anti-inflammatory applications |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

- Antimicrobial Efficacy : A study on related α,β-unsaturated carbonyl compounds highlighted their ability to inhibit bacterial growth, indicating that similar mechanisms might be applicable to this compound .

- Molecular Docking Studies : Computational analyses have been employed to predict binding affinities with target proteins, revealing promising interactions that could translate into biological activity .

- Drug-Likeness Assessment : Evaluations using ADMET (absorption, distribution, metabolism, excretion, and toxicity) criteria suggest favorable bioavailability profiles for compounds within this class, supporting their further development as therapeutic agents .

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-(3-methylidenepiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMZLQZKQASGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.